3,4-Diisopropylfuran-2,5-dione
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Overview
Description
3,4-Diisopropylfuran-2,5-dione: is an organic compound belonging to the furan family It is characterized by a furan ring substituted with two isopropyl groups at the 3 and 4 positions and two carbonyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3,4-Diisopropylfuran-2,5-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For example, the Paal-Knorr synthesis is a well-known method for preparing furan derivatives. In this method, a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst to form the furan ring .
Industrial Production Methods:
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium or gold can enhance the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions:
3,4-Diisopropylfuran-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents can be used under controlled conditions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Diols and other reduced derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
3,4-Diisopropylfuran-2,5-dione has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving furan derivatives.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,4-Diisopropylfuran-2,5-dione involves its interaction with various molecular targets. The compound’s furan ring and carbonyl groups can participate in nucleophilic and electrophilic reactions, respectively. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Furan-2,5-dione (Maleic Anhydride): Similar structure but lacks the isopropyl groups.
3,4-Dimethylfuran-2,5-dione: Similar structure with methyl groups instead of isopropyl groups.
2,5-Dimethylfuran: Lacks the carbonyl groups present in 3,4-Diisopropylfuran-2,5-dione
Uniqueness:
This compound is unique due to the presence of isopropyl groups, which can influence its reactivity and physical properties
Properties
IUPAC Name |
3,4-di(propan-2-yl)furan-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-5(2)7-8(6(3)4)10(12)13-9(7)11/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKIJDCCEJTBLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=O)OC1=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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